molecular formula C14H14N2O4S2 B5769172 3-methyl-2-oxo-N-[2-(2-thienyl)ethyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide

3-methyl-2-oxo-N-[2-(2-thienyl)ethyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide

カタログ番号 B5769172
分子量: 338.4 g/mol
InChIキー: IMXPHYHVVSRZNS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-methyl-2-oxo-N-[2-(2-thienyl)ethyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide, also known as TH-302, is a hypoxia-activated prodrug that has shown promising results in scientific research for cancer treatment. It was first synthesized by Threshold Pharmaceuticals and is currently in clinical trials for various types of cancer.

作用機序

3-methyl-2-oxo-N-[2-(2-thienyl)ethyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a prodrug that is activated in hypoxic conditions, which are common in the core of solid tumors. The drug is designed to release a cytotoxic agent, bromo-isophosphoramide mustard (Br-IPM), when it is exposed to low oxygen levels. Br-IPM is a DNA crosslinking agent that disrupts the cancer cell's ability to divide and proliferate, leading to cell death.
Biochemical and physiological effects:
3-methyl-2-oxo-N-[2-(2-thienyl)ethyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide has been shown to have minimal toxicity in normal tissues, with most of the drug being activated in hypoxic regions of tumors. The drug has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in preclinical models. 3-methyl-2-oxo-N-[2-(2-thienyl)ethyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide has also been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy.

実験室実験の利点と制限

One advantage of 3-methyl-2-oxo-N-[2-(2-thienyl)ethyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide in lab experiments is its ability to target hypoxic regions of tumors, which are difficult to study using traditional cell culture methods. However, the drug's activation in hypoxic conditions can also make it challenging to study in vitro. Additionally, the prodrug nature of 3-methyl-2-oxo-N-[2-(2-thienyl)ethyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide requires careful consideration of dosing and timing in experiments.

将来の方向性

For 3-methyl-2-oxo-N-[2-(2-thienyl)ethyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide research include clinical trials for various cancer types, as well as investigation of its potential as a combination therapy with other cancer treatments. The drug's mechanism of action and hypoxia targeting properties also make it a promising candidate for imaging and diagnostic applications.

合成法

The synthesis of 3-methyl-2-oxo-N-[2-(2-thienyl)ethyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide involves the reaction of 2-amino-5-methylbenzoxazole with 2-bromoethylthiophene in the presence of a base to form the intermediate compound, which is then reacted with sulfonamide to yield the final product. The synthesis method has been optimized to improve the yield and purity of the product.

科学的研究の応用

3-methyl-2-oxo-N-[2-(2-thienyl)ethyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide has been extensively studied for its potential as a cancer treatment. It is designed to target hypoxic regions of tumors, which are known to be resistant to traditional chemotherapy and radiation therapy. In preclinical studies, 3-methyl-2-oxo-N-[2-(2-thienyl)ethyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide has shown efficacy against a variety of cancer types, including pancreatic, breast, lung, and colon cancer.

特性

IUPAC Name

3-methyl-2-oxo-N-(2-thiophen-2-ylethyl)-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S2/c1-16-12-9-11(4-5-13(12)20-14(16)17)22(18,19)15-7-6-10-3-2-8-21-10/h2-5,8-9,15H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXPHYHVVSRZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NCCC3=CC=CS3)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-2-oxo-N-[2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。